AAK1-IN-21b, also referred to as RMC-76, is a compound designed as an inhibitor of the AAK1 (AP2-associated kinase 1), a serine-threonine kinase involved in various cellular processes, including endocytosis and viral infections. This compound has garnered attention for its potential applications in treating viral diseases, particularly those caused by coronaviruses like SARS-CoV-2, due to its role in facilitating viral entry into host cells.
The compound was synthesized and characterized in various studies aimed at developing selective inhibitors for AAK1. Notably, it was evaluated for its antiviral activity against dengue virus and other pathogens in cell culture models . The synthesis of AAK1-IN-21b is part of a broader effort to explore structure-activity relationships within the class of AAK1 inhibitors .
The synthesis of AAK1-IN-21b involves several steps that optimize the compound's affinity for the AAK1 target. Initial compounds were derived from a structurally simple scaffold, allowing for modifications that enhance potency and selectivity. Key synthetic strategies included:
The synthesis process was optimized through iterative testing and characterization using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the final product.
The molecular structure of AAK1-IN-21b features a complex framework typical of kinase inhibitors, characterized by:
Crystallographic studies have shown that AAK1-IN-21b binds within the ATP-binding pocket of AAK1, adopting a conformation that facilitates interaction with key residues essential for kinase activity . The binding mode has been elucidated through X-ray crystallography, providing insights into the interactions at atomic resolution.
AAK1-IN-21b undergoes specific chemical reactions that enhance its efficacy as an inhibitor. These include:
In vitro assays demonstrated that treatment with AAK1-IN-21b leads to significant reductions in kinase activity, confirming its role as an effective inhibitor.
The mechanism by which AAK1-IN-21b exerts its effects involves competitive inhibition at the ATP-binding site of AAK1. By binding to this site, it prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways critical for viral entry and replication.
Experimental data indicate that the compound effectively disrupts the phosphorylation cascade initiated by AAK1 activation, which is vital for processes such as endocytosis and cellular signaling related to viral infections .
Relevant analytical techniques such as mass spectrometry have been employed to assess purity and confirm structural integrity during synthesis.
AAK1-IN-21b has potential applications in:
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase belonging to the Numb-associated kinase (NAK) family, which includes structurally related kinases such as GAK, BIKE, and STK16 [2] [10]. AAK1 regulates clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit (AP2M1) of the AP-2 adaptor protein complex at Thr156. This post-translational modification induces a conformational change in AP-2, enhancing its affinity for tyrosine-based sorting motifs (YxxØ) on transmembrane cargo proteins [4] [6]. Consequently, AAK1 serves as a critical gatekeeper for vesicular trafficking, modulating the internalization of cell-surface receptors (e.g., transferrin receptor), ion channels, and signaling molecules.
Beyond cargo selection, AAK1 spatially coordinates endocytic machinery assembly. It localizes to clathrin-coated pits (CCPs) at the plasma membrane and trans-Golgi network, where it phosphorylates alternative adaptors like NUMB to facilitate CCP maturation and scission [6] [10]. Genetic ablation of AAK1 in Trypanosoma brucei causes flagellar pocket swelling and aberrant cargo uptake, confirming its evolutionarily conserved role in endocytic fidelity [6]. In neurons, AAK1 regulates synaptic vesicle recycling and receptor trafficking, linking it to neurological disorders such as Alzheimer’s and neuropathic pain [2] [8].
Adaptor Complex | Subunit Phosphorylated | Phosphorylation Site | Biological Consequence | Cargo Examples |
---|---|---|---|---|
AP-2 | AP2M1 (μ2) | Thr156 | Enhanced YxxØ motif binding | Transferrin receptor, EGFR |
AP-1 | AP1M1 (μ1) | Thr156 | Golgi-derived vesicle sorting | Mannose-6-phosphate receptor |
NUMB | N/A | Thr102 | Notch signaling modulation | Notch receptor |
Viruses exploit CME for host cell entry, making AAK1 a compelling broad-spectrum antiviral target. AAK1-mediated phosphorylation of AP2M1 is hijacked by diverse RNA viruses to facilitate clathrin-dependent endocytosis of viral particles. For example:
Host-targeted inhibition offers advantages over direct antivirals:
FDA-approved kinase inhibitors (e.g., sunitinib, baricitinib) show anti-AAK1 activity and antiviral effects in vitro, validating this approach [8] [9].
Virus Family | Representative Virus | Reduction in Viral Titer (IC₅₀) | Experimental Model | Key Mechanism |
---|---|---|---|---|
Flaviviridae | Dengue (DENV) | 0.2 μM | Human dendritic cells | Blocked AP2M1-dependent endocytosis |
Filoviridae | Ebola (EBOV) | 0.5 μM | Primary macrophages | Inhibition of clathrin-coat assembly |
Coronaviridae | SARS-CoV-2 | 1.8 μM | Vero E6 cells | NUMB/ACE2 internalization blockade |
AAK1-IN-21b (C₂₂H₁₇N₃O₂; MW 355.39 g/mol) emerged from optimization campaigns targeting pyrrolo[2,3-b]pyridine scaffolds. Initial screening of kinase-focused libraries identified a 7-azaindole derivative with moderate AAK1 affinity (KD = 53 nM). Structural refinement yielded AAK1-IN-21b, featuring:
Biochemical profiling revealed potent AAK1 inhibition (IC₅₀ = 4 nM) in LanthaScreen® assays, with >100-fold selectivity over GAK and BIKE [3] [8]. Cellular target engagement was confirmed via NanoBRET, showing an IC₅₀ of 460 nM in HEK293T cells expressing tagged AAK1 [8]. Antiviral activity against Dengue (EC₅₀ = 80 nM) and Ebola (EC₅₀ = 210 nM) in primary human cells validated its host-targeted mechanism [5].
Synthesis employs a Sonogashira coupling strategy:
Table 3: Structural and Biochemical Profile of AAK1-IN-21b
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₂₂H₁₇N₃O₂ | HPLC-MS | Confirms compound identity |
AAK1 IC₅₀ | 4 nM | LanthaScreen® assay | High potency against target |
Selectivity (S₁₀(1μM)) | 99.8% | DiscoverX KinomeScan | Minimal off-target kinase binding |
Antiviral EC₅₀ (Dengue) | 80 nM | Plaque reduction (human DCs) | Functional cellular activity |
LogP | 4.42 | Computational (XLogP) | Favorable membrane permeability |
Table 4: Key Compounds Targeting AAK1
Compound Name | Chemical Class | AAK1 IC₅₀ (nM) | Development Status |
---|---|---|---|
AAK1-IN-21b | Pyrrolo[2,3-b]pyridine | 4 | Preclinical profiling |
LX-9211 | Bis-aryl ether | 1.2 | Phase II clinical (neuropathic pain) |
Sunitinib | Indolinone | 8 | FDA-approved (cancer), repurposed |
Baricitinib | Azetidine-carbonitrile | 5.7 | FDA-approved (COVID-19) |
SGC-AAK1-1 | Acylaminoindazole | 230 | Chemical probe |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: